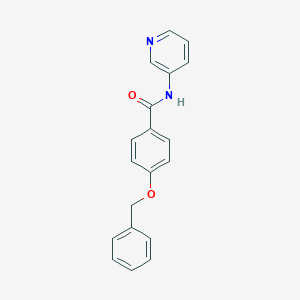
4-(benzyloxy)-N-(pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-N-(pyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is commonly referred to as BPN-15606 and is a potent positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4).
Mécanisme D'action
BPN-15606 acts as a positive allosteric modulator of 4-(benzyloxy)-N-(pyridin-3-yl)benzamide, which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release. Activation of this compound leads to the inhibition of glutamate release, which in turn reduces the excitability of neurons. This mechanism of action is thought to be responsible for the therapeutic effects of BPN-15606 in various neurological disorders.
Biochemical and Physiological Effects:
BPN-15606 has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, BPN-15606 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. BPN-15606 has also been shown to reduce inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPN-15606 is its potency as a positive allosteric modulator of 4-(benzyloxy)-N-(pyridin-3-yl)benzamide. This makes it a valuable tool for studying the role of this compound in various neurological disorders. However, one limitation of BPN-15606 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on BPN-15606. One area of interest is in the development of more potent and selective 4-(benzyloxy)-N-(pyridin-3-yl)benzamide positive allosteric modulators. Additionally, further studies are needed to fully understand the mechanism of action of BPN-15606 and its potential applications in the treatment of neurological disorders. Finally, research is needed to explore the potential use of BPN-15606 in combination with other drugs for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of BPN-15606 involves a series of chemical reactions that require expertise and precision. The most commonly used method for synthesizing BPN-15606 is through the reaction of 4-(benzyloxy)benzoic acid with 3-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield the final product, BPN-15606.
Applications De Recherche Scientifique
BPN-15606 has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is in the treatment of Parkinson's disease. Studies have shown that 4-(benzyloxy)-N-(pyridin-3-yl)benzamide activation can reduce the motor symptoms associated with Parkinson's disease, making BPN-15606 a potential therapeutic option. Additionally, BPN-15606 has shown potential in the treatment of anxiety and depression, as well as in the prevention of drug addiction and relapse.
Propriétés
Formule moléculaire |
C19H16N2O2 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
4-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-17-7-4-12-20-13-17)16-8-10-18(11-9-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) |
Clé InChI |
PYIBSZJMCOLKKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)
